molecular formula C24H19N3O5S B2506027 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide CAS No. 394227-14-6

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide

Cat. No.: B2506027
CAS No.: 394227-14-6
M. Wt: 461.49
InChI Key: MTFOHKCKBKVCOU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a benzamide core substituted with an indolin-1-ylsulfonyl group and a 2-methyl-1,3-dioxoisoindolin-5-yl group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of Indolin-1-ylsulfonyl Chloride: Indoline is reacted with chlorosulfonic acid to form indolin-1-ylsulfonyl chloride.

    Coupling with Benzamide: The indolin-1-ylsulfonyl chloride is then coupled with 4-aminobenzamide under basic conditions to form 4-(indolin-1-ylsulfonyl)benzamide.

    Introduction of the Isoindolinone Group: The final step involves the reaction of 4-(indolin-1-ylsulfonyl)benzamide with 2-methyl-1,3-dioxoisoindoline in the presence of a suitable catalyst to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents like halogens (e.g., Cl₂, Br₂) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and inflammatory diseases.

    Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and polymers.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules, enabling the development of new chemical entities.

Mechanism of Action

The mechanism of action of 4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, the compound may inhibit certain enzymes or receptors, leading to the modulation of cellular processes such as proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    4-(indolin-1-ylsulfonyl)benzamide: Lacks the isoindolinone group, resulting in different chemical properties and reactivity.

    N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide: Lacks the indolin-1-ylsulfonyl group, affecting its biological activity and applications.

Uniqueness

4-(indolin-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindolin-5-yl)benzamide is unique due to the presence of both the indolin-1-ylsulfonyl and isoindolinone groups, which confer distinct chemical and biological properties. This dual functionality enhances its potential for diverse applications in research and industry.

Properties

IUPAC Name

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(2-methyl-1,3-dioxoisoindol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19N3O5S/c1-26-23(29)19-11-8-17(14-20(19)24(26)30)25-22(28)16-6-9-18(10-7-16)33(31,32)27-13-12-15-4-2-3-5-21(15)27/h2-11,14H,12-13H2,1H3,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTFOHKCKBKVCOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=C(C1=O)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.